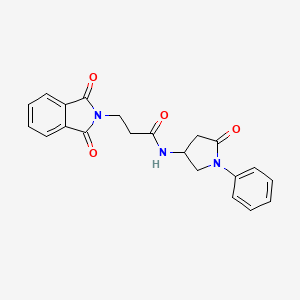

![molecular formula C20H15FN2O2S B2673740 1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326817-23-5](/img/structure/B2673740.png)

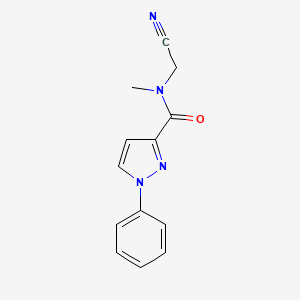

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It belongs to the class of compounds known as thienopyrimidinones . Thienopyrimidinones are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thienopyrimidinones, such as the compound , often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In a specific example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Chemical Reactions Analysis

The chemical reactions involving thienopyrimidinones are diverse. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .科学的研究の応用

Synthesis and Biological Activity

Polynuclear Heterocycles Synthesis : The synthesis of thieno[2,3-d]pyrimidine compounds has been explored for their potential in producing biologically active compounds. These derivatives are noted for their high biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Antibacterial Applications : Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The process involved synthesizing ethyl 2-aminothiophene-3carboxylate and further reactions to produce the key intermediate 3-(3-chloro-4-fluorophenyl) thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These compounds have shown varied antibacterial activities (More, Chandra, Nargund, & Nargund, 2013).

Chemical Structure and Interactions

Molecular Structure Analysis : The structural analysis of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been conducted to understand their molecular and crystal structures. These studies reveal how different hydrogen bonds and pi-pi stacking interactions contribute to their chemical behavior, providing insights into the design of compounds with specific properties (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

Receptor Antagonist Potential

GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as potent GnRH receptor antagonists for treating reproductive diseases. These studies emphasize the importance of specific substituents for receptor binding activity, highlighting the compound's potential in medicinal chemistry (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).

将来の方向性

Thienopyrimidinones represent an important class of chemical compounds with diverse biological activities . Their synthesis and study are of significant interest in medicinal chemistry. Future research could focus on exploring their biological activities, optimizing their synthesis, and investigating their potential applications in drug development.

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-(3-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-5-4-7-15(11-13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-2-3-8-16(14)21/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSDDUPYLRUCJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2673657.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2673660.png)

![1-(6-(2-Fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673664.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2673665.png)

![Spiro[adamantane-2,2'-pyrrolidine];hydrochloride](/img/structure/B2673668.png)

![3-methoxy-N-[4-(pyrrolidin-1-yl)benzyl]propan-1-amine](/img/structure/B2673669.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine hydrochloride](/img/structure/B2673674.png)

![N-[(1-Methylsulfonylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2673675.png)

![8-[(2,5-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2673676.png)